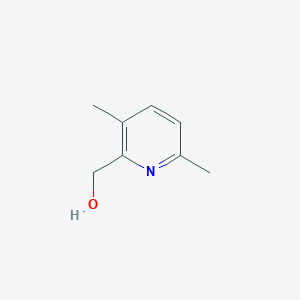
(3,6-Dimethylpyridin-2-yl)methanol
Overview
Description
“(3,6-Dimethylpyridin-2-yl)methanol” is a chemical compound with the CAS Number: 848774-90-3 . It has a molecular weight of 137.18 and its IUPAC name is (3,6-dimethyl-2-pyridinyl)methanol . The compound is typically a colorless to yellow liquid .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the linear formula C8H11NO . The InChI code for this compound is 1S/C8H11NO/c1-6-3-4-7(2)9-8(6)5-10/h3-4,10H,5H2,1-2H3 . This indicates that the compound consists of 8 carbon atoms, 11 hydrogen atoms, and 1 nitrogen atom.Physical And Chemical Properties Analysis
“this compound” is a colorless to yellow liquid . The compound has a molecular weight of 137.18 . Unfortunately, other physical and chemical properties such as boiling point, melting point, and density are not provided in the search results.Scientific Research Applications
Organocatalysis in Enantioselective Reactions
Bis-(3,5-dimethylphenyl)((S)-pyrrolidin-2-yl)methanol, related to (3,6-Dimethylpyridin-2-yl)methanol, has been identified as an efficient bifunctional organocatalyst. It is notably effective in the enantioselective Michael addition of malonate esters to nitroolefins, producing products with good yields and enantioselectivity (Lattanzi, 2006).
Catalysis in Nickel Complex Formation
This compound plays a role in the synthesis of nickel complexes with bidentate N,O-type ligands. These complexes have been synthesized in high yields and are significant in the catalytic oligomerization of ethylene (Kermagoret & Braunstein, 2008).
Reactions in Organic Synthesis
In organic synthesis, the reaction involving dimethyl 3-(aryl)-3,6-dihydro-2H-1,3-oxazine4,5-dicarboxylate and anilines with formaldehyde in methanol, where this compound could be a related compound, has been revised to a different product formation (Srikrishna, Sridharan, & Prasad, 2010).
Role in Hydrogen Bonding Studies
Research has examined the role of methyl-substituted pyridines, similar to this compound, in hydrogen bonding. These studies contribute to a deeper understanding of molecular interactions in various chemical systems (Marczak, Heintz, & Bucek, 2004).
Enantioselective Ligand Applications
Derivatives of this compound, such as diarylprolinol ligands, have been used in the enantioselective alkynylation of cyclic imines. This showcases the ligand's role in achieving high yields and excellent enantioselectivity in specific reactions (Munck, Monleón, Vila, & Pedro, 2017).
In Methanol Production and Utilization
While not directly involving this compound, studies on methanol production and utilization offer context to its potential applications. Methanol serves as a crucial chemical building block and fuel source, with processes like methanol synthesis from CO2 and H2 playing a significant role in reducing emissions and energy storage (Dalena et al., 2018).
properties
IUPAC Name |
(3,6-dimethylpyridin-2-yl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-6-3-4-7(2)9-8(6)5-10/h3-4,10H,5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOTZYRMTQVHWGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(C=C1)C)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50652230 | |
| Record name | (3,6-Dimethylpyridin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50652230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
848774-90-3 | |
| Record name | (3,6-Dimethylpyridin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50652230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




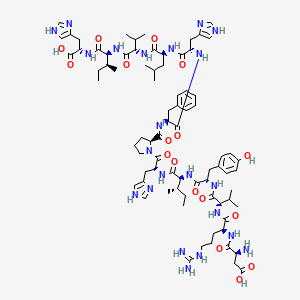
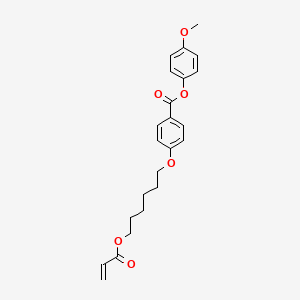



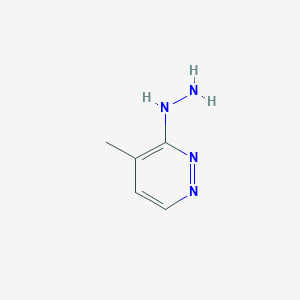

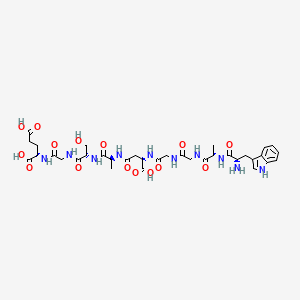
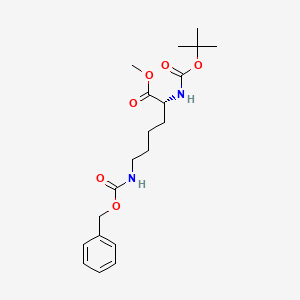
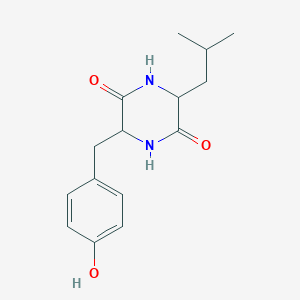
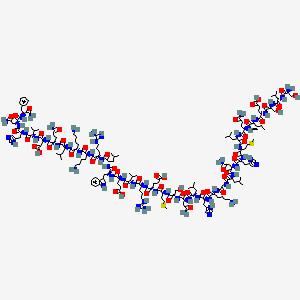
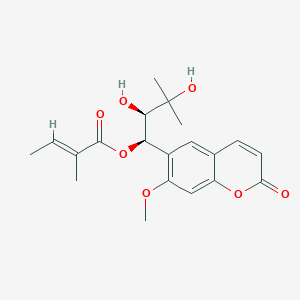
![7-(Chloromethyl)-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B3029908.png)